![molecular formula C18H25NO B1613981 Cyclopentyl 2-(piperidinomethyl)phenyl ketone CAS No. 898773-87-0](/img/structure/B1613981.png)
Cyclopentyl 2-(piperidinomethyl)phenyl ketone
Overview
Description
Cyclopentyl 2-(piperidinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO . It has a molecular weight of 271.4 g/mol .
Synthesis Analysis
A preparation method of cyclopentyl phenyl ketone has been described in a patent . The method involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain the product .Molecular Structure Analysis
The molecular structure of Cyclopentyl 2-(piperidinomethyl)phenyl ketone can be represented by the SMILES notationC1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCC3
.
Scientific Research Applications
Neuropharmacological Properties
Cyclopentyl 2-(piperidinomethyl)phenyl ketone belongs to the arylcycloalkylamines class, sharing similarities with compounds like phencyclidine (PCP) known for their central nervous system (CNS) activity. Early research on arylcycloalkylamines revealed their potential as general anesthetic agents due to their distinct neuropharmacological properties. This class of compounds has been studied for their analgesic effects and potential in modifying neurochemical pathways related to pain and anesthesia (Chen, 1969).
Synthetic Applications in Organic Chemistry
The compound has relevance in organic synthesis, particularly in the formation of complex molecular structures. For instance, cyclopropyl phenyl ketone, a related compound, undergoes oxidative addition to nickel catalysts, serving as a key intermediate in nickel-catalyzed cycloaddition reactions. This process facilitates the synthesis of cyclopentane derivatives, which are valuable in creating compounds with diverse functional groups (Ogoshi, Nagata, & Kurosawa, 2006). Another study demonstrates the synthesis of trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, highlighting its utility in exploring the properties of neuroleptic drugs. The synthetic route provides access to various (aminomethyl)cycloalkyl aryl ketones, underscoring the compound's role in medicinal chemistry research (Caamaño, Eirín, Fernández, & Uriarte, 1987).
Catalysis and Chemical Transformations
The compound's structural features have implications in catalysis and the development of synthetic methodologies. For example, the oxidative addition of cyclopropyl ketones to metal complexes has been a key step in catalyzed cycloaddition processes. Such reactions enable the construction of complex cyclic structures from simple ketones, showcasing the potential of cyclopentyl 2-(piperidinomethyl)phenyl ketone in facilitating diverse synthetic strategies (Ogoshi, Nagata, & Kurosawa, 2006).
Safety and Hazards
properties
IUPAC Name |
cyclopentyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(15-8-2-3-9-15)17-11-5-4-10-16(17)14-19-12-6-1-7-13-19/h4-5,10-11,15H,1-3,6-9,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFOWKYMNPSRGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643622 | |
Record name | Cyclopentyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898773-87-0 | |
Record name | Cyclopentyl[2-(1-piperidinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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